Ethyl 3-methoxy-2-[methyl(phenyl)amino]but-2-enoate
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Overview
Description
Ethyl 3-methoxy-2-[methyl(phenyl)amino]but-2-enoate is an organic compound that belongs to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, which is conjugated to a carbon-carbon double bond at the α,β position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methoxy-2-[methyl(phenyl)amino]but-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with methoxyamine hydrochloride in the presence of a base, followed by the addition of methyl(phenyl)amine . The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methoxy-2-[methyl(phenyl)amino]but-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy or amino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or sodium hydride can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-methoxy-2-[methyl(phenyl)amino]but-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-methoxy-2-[methyl(phenyl)amino]but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that can interact with biological molecules, leading to various physiological responses .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methoxy-3-[methyl(phenyl)amino]propanoate
- Ethyl 3-ethoxy-2-[methyl(phenyl)amino]but-2-enoate
- Ethyl 3-methoxy-2-[ethyl(phenyl)amino]but-2-enoate
Uniqueness
Ethyl 3-methoxy-2-[methyl(phenyl)amino]but-2-enoate is unique due to its specific structural features, such as the presence of both methoxy and amino groups conjugated to an α,β-unsaturated ester. This unique structure imparts distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
CAS No. |
61838-83-3 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
ethyl 3-methoxy-2-(N-methylanilino)but-2-enoate |
InChI |
InChI=1S/C14H19NO3/c1-5-18-14(16)13(11(2)17-4)15(3)12-9-7-6-8-10-12/h6-10H,5H2,1-4H3 |
InChI Key |
OJBFMIAUWJMZJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)OC)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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